Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate is an organic compound that features a tert-butyl group, a benzyloxy group, and a hydroxymethyl group attached to a cyclopentylcarbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the hydroxyl group, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The tert-butyl group is then introduced using tert-butyl chloroformate under basic conditions. The final step involves the deprotection of the hydroxyl group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a benzyl-substituted cyclopentylcarbamate.
Substitution: Formation of various substituted cyclopentylcarbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate: Features a tert-butyl group, benzyloxy group, and hydroxymethyl group.
Tert-butyl 3-(methoxy)-1-(hydroxymethyl)cyclopentylcarbamate: Similar structure but with a methoxy group instead of a benzyloxy group.
Tert-butyl 3-(benzyloxy)-1-(methyl)cyclopentylcarbamate: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
This compound is unique due to the presence of both the benzyloxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
924817-96-9 |
---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)-3-phenylmethoxycyclopentyl]carbamate |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)23-16(21)19-18(13-20)10-9-15(11-18)22-12-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3,(H,19,21) |
InChI Key |
BKCIIKJFZRHPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(C1)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.